5-oxo-1-(4H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
5-oxo-1-(1,2,4-triazol-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring fused with a triazole ring. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-(1,2,4-triazol-4-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of 1,2,4-triazole derivatives with pyrrolidine-3-carboxylic acid derivatives. One common method includes heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions or with the addition of acetic acid at 140–150°C . This method yields a series of new heterocyclic ensembles, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-(1,2,4-triazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The triazole and pyrrolidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
5-oxo-1-(1,2,4-triazol-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-oxo-1-(1,2,4-triazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid: This compound is similar in structure but contains a thiadiazole ring instead of a triazole ring.
Pyrrolidine-2,5-dione: Another related compound with a pyrrolidine ring, but with different functional groups.
Uniqueness
5-oxo-1-(1,2,4-triazol-4-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. This makes it a valuable scaffold for the development of new bioactive molecules.
Properties
IUPAC Name |
5-oxo-1-(1,2,4-triazol-4-yl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c12-6-1-5(7(13)14)2-11(6)10-3-8-9-4-10/h3-5H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKBZMQTNUTHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)N2C=NN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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